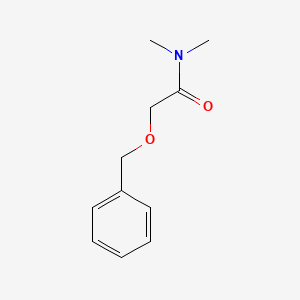

2-Benzyloxy-N,N-dimethyl-acetamide

Overview

Description

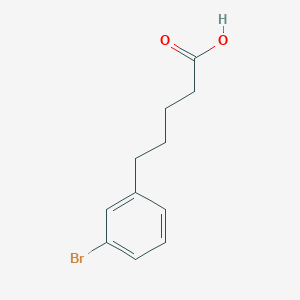

“2-Benzyloxy-N,N-dimethyl-acetamide” is an organic compound that belongs to the acetamide class. It has a molecular formula of C11H15NO2 and a molecular weight of 193.25 .

Molecular Structure Analysis

The molecular structure of “this compound” is represented by the InChI code: 1S/C11H15NO2/c1-12(2)11(13)9-14-8-10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3 .

Scientific Research Applications

Synthesis and Chemical Properties

- Synthesis of Tetrahydroisoquinolines : N-substituted benzyl-2-(4'-benzyloxy-3',5'-dimethylphenyl) acetamides, derived from 4-Benzyloxy-3,5-dimethylphenylacetate, serve as important intermediates for synthesizing 1,2,3,4-tetrahydroisoquinolines (B. Raju, 2008).

- Fluorescent Probe for Carbonyl Compounds : 2-Aminooxy-N-[3-(5-dimethylamino-naphtalene-1-sulfonylamino)-propyl]-acetamide (DNSAOA) has been used as a molecular probe for measuring carbonyl compounds in environmental water samples (S. Houdier et al., 2000).

- Dynamic NMR Properties : 2-(Benzylidene amino)-N-[(R)-2-hydroxy-2-methyl-1-phenylpropyl] acetamide exhibits interesting dynamic NMR properties, useful in chemical analysis (H. A. Samimi et al., 2010).

Biomedical Applications

- Synthesis of Anticonvulsant Agents : Trans- and cis-2-(2,6-dimethylphenoxy)-N-(2-hydroxycyclohexyl)acetamides and their analogs, synthesized from similar compounds, show potential as anticonvulsant agents (E. Pękala et al., 2011).

- Melanin-Concentrating Hormone Receptor 1 Antagonists : Compounds like 2-(4-benzyloxy-phenyl)-N-[1-(2-pyrrolidin-1-yl-ethyl)-1H-indazol-6-yl]acetamide have been identified as orally efficacious antagonists for the treatment of obesity (A. Souers et al., 2005).

Material Science and Environmental Applications

- Silylation Studies : N-(2-(Trimethylsilyloxy)phenyl)acetamide and its derivatives have been synthesized and studied for their structural properties using NMR spectroscopy, X-ray single-crystal analysis, FTIR spectroscopy, and DFT methods, indicating potential applications in material science (A. Y. Nikonov et al., 2016).

Analytical Chemistry

- pKa Determination : The acidity constants of newly synthesized N-(benzothiazole-2-yl)-2-(4,5-dimethyl-1-(phenylamino)-1H-imidazol-2-ylthio)acetamide derivatives have been determined, which is essential in analytical chemistry for understanding the chemical behavior of these compounds (M. Duran & M. Canbaz, 2013).

Mechanism of Action

Target of Action

Compounds like “2-Benzyloxy-N,N-dimethyl-acetamide” often interact with proteins or enzymes in the body. The specific targets would depend on the structure of the compound and its chemical properties .

Mode of Action

The compound could interact with its targets through a variety of mechanisms, such as binding to a receptor, inhibiting an enzyme, or disrupting a cellular process .

Biochemical Pathways

The compound could affect various biochemical pathways depending on its specific targets. For example, it could influence signal transduction pathways, metabolic pathways, or cell cycle regulation .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its chemical structure. For example, its absorption could be influenced by its solubility, its distribution could be affected by its size and charge, its metabolism could be mediated by specific enzymes, and its excretion could occur through the kidneys or liver .

Result of Action

The molecular and cellular effects of the compound would depend on its mode of action and the biochemical pathways it affects. These effects could range from changes in gene expression to alterations in cellular function .

Action Environment

The action, efficacy, and stability of the compound could be influenced by various environmental factors, such as temperature, pH, and the presence of other molecules .

Biochemical Analysis

Biochemical Properties

2-Benzyloxy-N,N-dimethyl-acetamide plays a significant role in biochemical reactions, particularly those involving nucleophilic substitution and free radical bromination . It interacts with enzymes and proteins that facilitate these reactions. For instance, it can undergo nucleophilic substitution reactions with enzymes that have nucleophilic active sites, leading to the formation of new chemical bonds. Additionally, the benzyloxy group in this compound can participate in free radical bromination reactions, which are catalyzed by enzymes such as bromoperoxidases

Cellular Effects

This compound has been shown to influence various cellular processes. It can affect cell signaling pathways by interacting with key signaling molecules and receptors. For example, it may modulate the activity of G-protein coupled receptors (GPCRs), leading to changes in intracellular signaling cascades. Additionally, this compound can impact gene expression by interacting with transcription factors and other regulatory proteins. This can result in altered expression levels of specific genes, thereby influencing cellular metabolism and function . The compound’s effects on cellular processes make it a valuable tool for studying cell biology and biochemistry.

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. It can bind to specific enzymes and proteins, leading to enzyme inhibition or activation. For instance, the compound may inhibit the activity of certain proteases by binding to their active sites, thereby preventing substrate cleavage. Alternatively, it can activate enzymes by inducing conformational changes that enhance their catalytic activity. Additionally, this compound can influence gene expression by binding to DNA or RNA molecules, affecting transcription and translation processes . These molecular interactions are essential for understanding the compound’s biochemical effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions such as high temperature or exposure to light . Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged modulation of gene expression and enzyme activity. These temporal effects are crucial for designing experiments and interpreting results in biochemical research.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects on cellular processes, while higher doses can lead to significant biochemical and physiological changes. For example, low doses of this compound may result in mild modulation of enzyme activity, whereas high doses can cause enzyme inhibition or activation, leading to altered metabolic pathways . Additionally, high doses of the compound may induce toxic or adverse effects, such as cellular stress or apoptosis. Understanding the dosage effects is essential for determining the compound’s therapeutic potential and safety profile.

Metabolic Pathways

This compound is involved in various metabolic pathways. It can be metabolized by enzymes such as cytochrome P450 oxidases, leading to the formation of metabolites that may have distinct biochemical properties The compound can also interact with cofactors such as NADH or FADH2, influencing metabolic flux and the levels of specific metabolites

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. For instance, the compound may be transported across cell membranes by organic anion transporters or facilitated diffusion mechanisms . Once inside the cell, this compound can bind to intracellular proteins, affecting its localization and accumulation. These transport and distribution mechanisms are crucial for understanding the compound’s bioavailability and its effects on cellular function.

Subcellular Localization

This compound exhibits specific subcellular localization patterns that influence its activity and function. The compound may be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications For example, it may localize to the nucleus, where it can interact with DNA and transcription factors, or to the mitochondria, where it can affect metabolic processes

properties

IUPAC Name |

N,N-dimethyl-2-phenylmethoxyacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-12(2)11(13)9-14-8-10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWVUHPBLCIOQGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)COCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-amino-1-benzo[1,3]dioxol-5-yl-ethanone Hydrochloride](/img/structure/B1279583.png)